molecular formula C14H18F2N2O3S B5435580 N-(2,4-difluorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

N-(2,4-difluorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B5435580
M. Wt: 332.37 g/mol
InChI Key: GLNCLYIHMWVPJV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide: is a chemical compound with a molecular formula of C12H14F2N2O It is known for its unique structure, which includes a piperidine ring substituted with a difluorophenyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the piperidine ring.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group is added through a sulfonylation reaction, where an ethylsulfonyl chloride reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the ethylsulfonyl group can influence the compound’s solubility and reactivity. The piperidine ring provides structural stability and facilitates interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)piperidine-4-carboxamide: Lacks the ethylsulfonyl group, which may affect its reactivity and applications.

    N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

N-(2,4-difluorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to the presence of both the difluorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3S/c1-2-22(20,21)18-7-5-10(6-8-18)14(19)17-13-4-3-11(15)9-12(13)16/h3-4,9-10H,2,5-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNCLYIHMWVPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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